molecular formula C6H4BClF3NO2 B1592473 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 536693-96-6

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B1592473
CAS RN: 536693-96-6
M. Wt: 225.36 g/mol
InChI Key: OJUNKVOTAZHNAL-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a halogenated pyridine derivative and a fluorinated building block .


Synthesis Analysis

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Boron reagents, such as those used in Suzuki–Miyaura coupling, have been developed for the process .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is C6H4BClF3NO2 . The average mass is 190.916 Da and the monoisotopic mass is 191.036545 Da .


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid participates in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling reactions . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is a solid at 20°C . The compound should be stored under inert gas and away from air .

Scientific Research Applications

Agrochemical Industry

2-Chloro-5-(trifluoromethyl)pyridine and its derivatives have found significant use in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Industry

Several derivatives of 2-Chloro-5-(trifluoromethyl)pyridine are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Functional Materials

The development of organic compounds containing fluorine has led to many recent advances in the functional materials field . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Synthesis of Active Ingredients

2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate regioexhaustive functionalization . This process could be useful in the synthesis of various active ingredients in different fields .

Intermediate in Chemical Reactions

2-Chloro-5-(trifluoromethyl)pyridine can serve as a key intermediate in the synthesis of fluazifop , an herbicide used for the control of grassy weeds. It can be obtained in good yield via a simple one-step reaction .

Research and Development

Given the wide range of applications and the unique properties of 2-Chloro-5-(trifluoromethyl)pyridine, it is a valuable compound in research and development. It is expected that many novel applications will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products , suggesting a broad range of potential targets.

Mode of Action

It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which form carbon-carbon bonds. This suggests that 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid may interact with its targets through this mechanism.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways.

Result of Action

As a potential intermediate in the synthesis of various bioactive compounds , it could contribute to a wide range of biological effects depending on the specific compounds it helps to produce.

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature and pH . Furthermore, its efficacy could be influenced by the presence of other compounds, which could interact with 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid or its targets.

Safety and Hazards

This compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, have found significant use in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUNKVOTAZHNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622725
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

536693-96-6
Record name Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536693-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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